molecular formula C12H12BrNO B13612184 6'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]-1'-one

6'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]-1'-one

Cat. No.: B13612184
M. Wt: 266.13 g/mol
InChI Key: WUTJYRGCLUZCFW-UHFFFAOYSA-N
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Description

6’-Bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]-1’-one is a complex organic compound characterized by its unique spiro structure, which involves a cyclobutane ring fused to an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]-1’-one typically involves the cyclization of an appropriate precursor. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

6’-Bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]-1’-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the bromine atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6’-Bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]-1’-one has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]-1’-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-Bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]-1’-one is unique due to its spiro structure, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H12BrNO

Molecular Weight

266.13 g/mol

IUPAC Name

6-bromospiro[2,3-dihydroisoquinoline-4,1'-cyclobutane]-1-one

InChI

InChI=1S/C12H12BrNO/c13-8-2-3-9-10(6-8)12(4-1-5-12)7-14-11(9)15/h2-3,6H,1,4-5,7H2,(H,14,15)

InChI Key

WUTJYRGCLUZCFW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CNC(=O)C3=C2C=C(C=C3)Br

Origin of Product

United States

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